molecular formula C15H20N2O2 B2617238 N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide CAS No. 2208969-73-5

N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide

Cat. No.: B2617238
CAS No.: 2208969-73-5
M. Wt: 260.337
InChI Key: ZSLDGSZTYJKFQA-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide is a chemical compound with a complex structure that includes a cyano group, a dimethylpropyl group, an ethyl group, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 1-cyano-2,2-dimethylpropyl acetate. This intermediate can be synthesized through the reaction of 2,2-dimethylpropanenitrile with acetic anhydride in the presence of a catalyst .

The next step involves the reaction of 1-cyano-2,2-dimethylpropyl acetate with 5-ethyl-2-hydroxybenzoic acid under specific conditions to form the desired compound. This reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The hydroxybenzamide moiety may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a hydroxybenzamide moiety allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-5-ethyl-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-5-10-6-7-12(18)11(8-10)14(19)17-13(9-16)15(2,3)4/h6-8,13,18H,5H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLDGSZTYJKFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)NC(C#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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